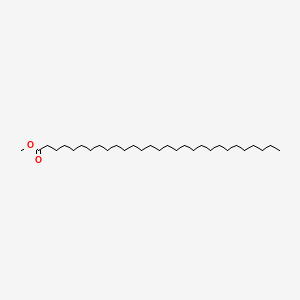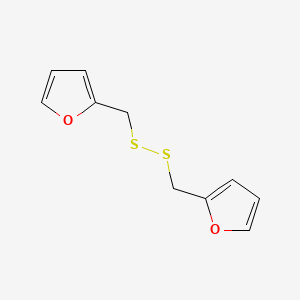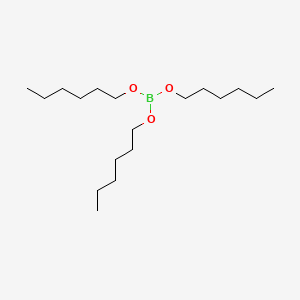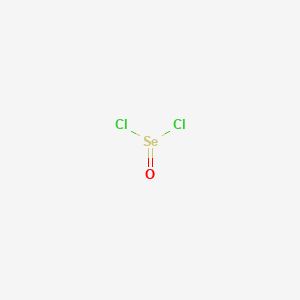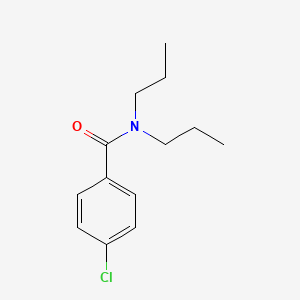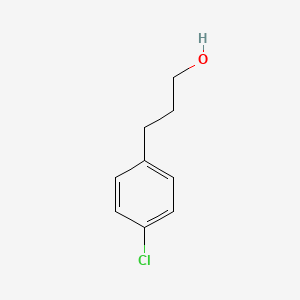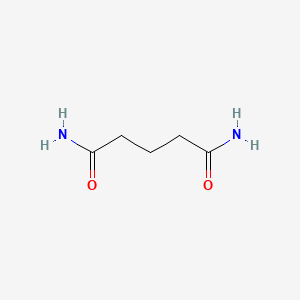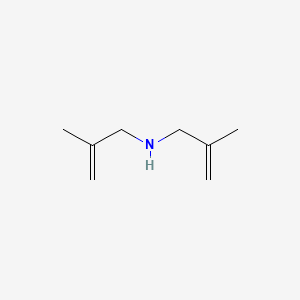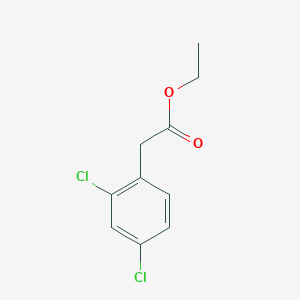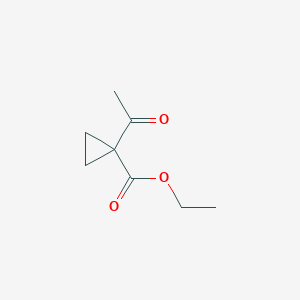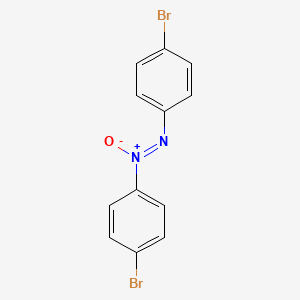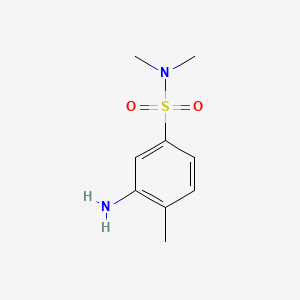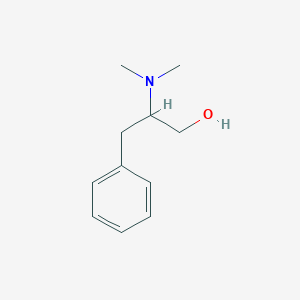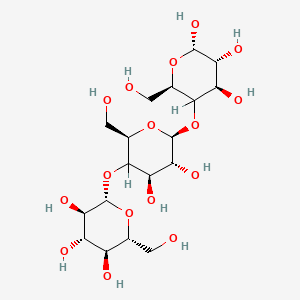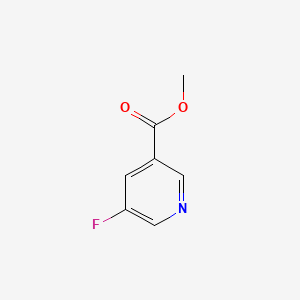
甲基5-氟烟酸酯
描述
Molecular Structure Analysis
The molecular structure of Methyl 5-fluoronicotinate can be represented by the SMILES stringO=C(OC)C1=CN=CC(F)=C1 . This indicates that the compound contains a methyl ester group (OC) and a fluoronicotinate group (C1=CN=CC(F)=C1). Physical And Chemical Properties Analysis
Methyl 5-fluoronicotinate is a solid compound . It has a density of 1.2±0.1 g/cm3, a boiling point of 194.5±25.0 °C at 760 mmHg, and a vapor pressure of 0.4±0.4 mmHg at 25°C . The compound has a molar refractivity of 36.1±0.3 cm3, a polar surface area of 39 Å2, and a molar volume of 124.8±3.0 cm3 .科学研究应用
化学中的分析应用
甲基5-氟烟酸酯及其相关化合物,如5-氟烟酸和乙基5-氟烟酸酯,已被研究用于化学中的分析应用。例如,胡宝祥(2005年)通过高效液相色谱(HPLC)研究了5-氟烟酸和乙基5-氟烟酸酯的分离和测定(Hu Bao-xiang, 2005)。
甲基化和互变异构体研究
Kulikowski和Shugar(1979年)研究了1-取代的5-氟胞嘧啶的甲基化和互变异构体,这与有机化合物的结构变化和反应性有关,包括甲基5-氟烟酸酯的衍生物(Kulikowski & Shugar, 1979)。
关键药物的合成
已描述了涉及甲基5-氟烟酸酯等化合物的关键药物中间体的实用合成,表明其在药物开发过程中的重要性。王欣等人(2006年)讨论了2-((1H-吡咯[2,3-b]吡啶-4-基)甲氨基)-5-氟烟酸的合成,展示了该化合物在制药制造中的相关性(Wang et al., 2006)。
表观遗传学研究
该化合物在表观遗传学研究中具有重要意义。例如,孟等人(2020年)研究了饮用水中氟对人类和大鼠血液中5-甲基胞嘧啶水平的影响,有助于理解相关化合物的表观遗传效应(Meng et al., 2020)。
抗癌活性
一些研究探讨了其在癌症治疗中的应用。例如,川上等人(2011年)研究了结肠直肠癌中长散在核元件-1的甲基化,这与氟嘧啶类药物的作用相关,该类药物包括甲基5-氟烟酸酯(川上等人,2011年)。
电化学应用
已研究了相关化合物(如5-氟尿嘧啶)在修饰电极上的电化学行为,这可能有助于了解甲基5-氟烟酸酯的电化学性质。Bukkitgar和Shetti(2016年)开发了一种传感器,用于测定5-氟尿嘧啶,使用了亚甲基蓝修饰电极(Bukkitgar & Shetti, 2016)。
安全和危害
Methyl 5-fluoronicotinate is classified as an acute toxin (4 Oral) and is considered hazardous . It has a GHS07 pictogram, a signal word of “Warning”, and hazard statements including H302 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with eyes, skin, or clothing, and not eating, drinking, or smoking when using this product .
属性
IUPAC Name |
methyl 5-fluoropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-11-7(10)5-2-6(8)4-9-3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCFLXMMCWKPDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196537 | |
| Record name | Nicotinic acid, 5-fluoro-, methyl ester (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-fluoronicotinate | |
CAS RN |
455-70-9 | |
| Record name | Methyl 5-fluoro-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=455-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 5-fluoro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicotinic acid, 5-fluoro-, methyl ester (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoro-nicotinic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

